![molecular formula C22H13Cl2N5OS3 B2665339 N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide CAS No. 690960-75-9](/img/structure/B2665339.png)
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide
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Overview
Description
The compound is a derivative of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine . This class of compounds has been associated with a wide range of biological activities .
Synthesis Analysis
Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Shukla et al. (2012) highlighted the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors, aiming to identify more potent GLS inhibitors with improved drug-like properties. This research is significant as it sheds light on the molecular structure and activity relationship of such compounds, potentially opening new avenues for therapeutic applications Shukla et al., 2012.
Antimicrobial and Antiviral Activity
Research by Chen et al. (2010) on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed that some of these compounds exhibited anti-tobacco mosaic virus activity. This suggests a potential for these compounds in antiviral applications Chen et al., 2010.
Anticancer Activity
A "cost-effective" approach to the synthesis of novel non-condensed pyrazoline-bearing hybrid molecules, including 1,3,4-thiadiazole and dichloroacetic acid moieties, was proposed by Yushyn et al. (2022). This research focuses on the anticancer activity of these compounds, indicating their potential in cancer treatment Yushyn et al., 2022.
Herbicidal Activity
Duan et al. (2010) designed and synthesized S (−)-2-(4-chlorophenyl)-N-(5,7-disubstituted-2H-[1,2,4]-thiadiazolo[2,3-a]pyrimidin-2-ylidene)-3-methylbutanamide derivatives, demonstrating that the chiral target compounds showed improved herbicidal activities against a variety of weeds Duan et al., 2010.
Anti-inflammatory and Antinociceptive Properties
Selvam et al. (2012) investigated the design, synthesis, antinociceptive, and anti-inflammatory properties of thiazolopyrimidine derivatives, revealing significant activity and highlighting the potential for these compounds in treating inflammation and pain Selvam et al., 2012.
Future Directions
properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N5OS3/c23-14-5-1-12(2-6-14)16-9-31-20-18(16)21(26-11-25-20)32-10-17(30)27-22-28-19(33-29-22)13-3-7-15(24)8-4-13/h1-9,11H,10H2,(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZXJZSQZFIWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=NSC(=N4)C5=CC=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
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